molecular formula C23H30N4O4S B2428117 Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 898344-99-5

Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2428117
CAS No.: 898344-99-5
M. Wt: 458.58
InChI Key: XDVIBTZXTPCUGM-UHFFFAOYSA-N
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Description

Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C23H30N4O4S and its molecular weight is 458.58. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-4-18-24-23-27(25-18)21(28)20(32-23)19(15-7-9-17(10-8-15)30-5-2)26-13-11-16(12-14-26)22(29)31-6-3/h7-10,16,19,28H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVIBTZXTPCUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available data on its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H29N5O2S\text{C}_{22}\text{H}_{29}\text{N}_{5}\text{O}_{2}\text{S}

Molecular Weight: 427.6 g/mol
CAS Number: 886908-71-0

The biological activity of this compound can be attributed to its structural components, particularly the 1,2,4-triazole and thiazole moieties. These structures are known for their diverse pharmacological profiles:

  • Antimicrobial Activity: Compounds containing triazole rings have demonstrated significant antibacterial and antifungal properties. Studies indicate that derivatives of 1,2,4-triazole exhibit potent activity against various pathogens including Staphylococcus aureus and Candida albicans .
  • Anticancer Properties: The thiazolo[3,2-b][1,2,4]triazole scaffold has been investigated for its anticancer potential. Research suggests that these compounds can inhibit cancer cell proliferation through multiple pathways including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects: The piperidine component is associated with anti-inflammatory actions, which may enhance the overall therapeutic profile of the compound by mitigating inflammatory responses in various diseases .

Case Studies and Experimental Data

A variety of studies have explored the biological activities of related compounds and their mechanisms:

  • Antibacterial Activity: In vitro assays have shown that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains of bacteria such as E. coli and Klebsiella pneumoniae .
  • Anticancer Activity: A derivative containing a similar thiazolo-triazole framework was reported to have an IC50 value of 15 μM against breast cancer cells in vitro .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC: 0.125–8 μg/mL against several pathogens
AntifungalSignificant activity against C. albicans
AnticancerIC50: 15 μM against breast cancer cells
Anti-inflammatoryReduction in cytokine levels in animal models

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the thiazolo-triazole core using hydrazine derivatives and thiourea analogs under reflux in ethanol or DMF .
  • Mannich-type reactions : Introduction of the piperidine and ethoxyphenyl groups via nucleophilic substitution, requiring catalysts like triethylamine and controlled pH (6–8) .
  • Esterification : Final carboxylate group incorporation using ethyl chloroformate in anhydrous conditions . Key optimization parameters include temperature (60–100°C), solvent polarity (DMF for polar intermediates), and catalyst selection to minimize side reactions .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazolo-triazole system and piperidine substitution patterns. For example, the hydroxy group at C6 of the thiazole ring shows a deshielded proton peak at δ 10–12 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 459.57 for C22_{22}H29_{29}N5_5O4_4S) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups like hydroxyl (3200–3500 cm1^{-1}) and ester carbonyl (1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Thiazolo-triazole core : Essential for antimicrobial activity. Replacement with oxadiazole reduces potency against Staphylococcus aureus (MIC increases from 2 µg/mL to >32 µg/mL) .
  • 4-Ethoxyphenyl group : Enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological assays .
  • Piperidine substitution : N-methylation at the piperidine nitrogen decreases cytotoxicity (IC50_{50} from 8 µM to >50 µM in HeLa cells) due to steric hindrance .

Q. What computational methods predict target interactions and binding affinities?

  • Molecular Docking : Using software like AutoDock Vina, the compound shows high affinity for fungal 14α-demethylase (binding energy −9.2 kcal/mol) via hydrogen bonds with the thiazole hydroxy group and π-π stacking with the ethoxyphenyl ring .
  • MD Simulations : 100-ns trajectories reveal stable binding to the ATP-binding pocket of kinases, suggesting anticancer potential .
  • QSAR Models : Electron-withdrawing groups on the aryl ring correlate with improved antibacterial activity (R2^2 = 0.87 in training sets) .

Experimental Design & Data Analysis

Q. How to optimize reaction yields in multi-step syntheses?

  • DoE Approaches : Use factorial design to prioritize variables (e.g., temperature > catalyst loading > solvent) . For Mannich reactions, optimal conditions are 80°C, 10 mol% triethylamine, and DMF, achieving 72% yield .
  • In-line Monitoring : FTIR or HPLC tracks intermediate formation, reducing purification steps .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay Standardization : Discrepancies in MIC values (e.g., 2 µg/mL vs. 8 µg/mL for E. coli) may arise from broth microdilution vs. agar diffusion methods. Cross-validate using CLSI guidelines .
  • Metabolic Stability Testing : Conflicting cytotoxicity results (e.g., IC50_{50} variability) may reflect differences in hepatic metabolite profiles. Use LC-MS to identify active/inactive metabolites .

Methodological Challenges

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Solvent Screening : Slow evaporation from acetonitrile/water (7:3) produces diffraction-quality crystals .
  • Cryoprotection : Flash-cooling in liquid N2_2 with 25% glycerol prevents radiation damage during data collection .

Q. How to validate enzyme inhibition mechanisms experimentally?

  • Kinetic Assays : Measure Ki_i values via Lineweaver-Burk plots. For 14α-demethylase, competitive inhibition is confirmed by unchanged Vmax_{max} and increased Km_m with rising inhibitor concentration .
  • ITC (Isothermal Titration Calorimetry) : Quantifies binding stoichiometry (n = 1.1) and enthalpy changes (ΔH = −15.2 kcal/mol) .

Tables

Table 1: Key Synthetic Intermediates and Yields

StepIntermediateYield (%)Key ConditionsReference
1Thiazolo-triazole core65Reflux, EtOH, 12 h
2Piperidine-Mannich adduct72DMF, 80°C, 10 mol% Et3_3N
3Final esterification product58Ethyl chloroformate, 0°C

Table 2: Biological Activity of Structural Analogs

Compound ModificationBioactivity (IC50_{50}/MIC)TargetReference
Thiazolo-triazole + 4-ethoxyphenyl2 µg/mL (S. aureus)Bacterial gyrase
Piperidine N-methylation>50 µM (HeLa cells)Tubulin polymerization
Replacement with oxadiazole>32 µg/mL (E. coli)DNA topoisomerase IV

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